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Compound of Interest

Compound Name: 3α-Dihydrocadambine

Cat. No.: B1228262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3α-Dihydrocadambine is a complex indole alkaloid first isolated from the bark of

Anthocephalus cadamba (now Neolamarckia cadamba). Its structural elucidation represents a

fascinating case study in natural product chemistry, relying on a combination of classical

chemical degradation, spectroscopic analysis, and synthetic confirmation. This technical guide

provides an in-depth overview of the key experimental data and methodologies that were

instrumental in determining the intricate three-dimensional structure of this bioactive molecule.

The compound has garnered significant interest for its potential therapeutic applications,

including anti-cholinesterase and anticancer activities.

Physicochemical Properties
Property Value Reference

Molecular Formula C₂₇H₃₄N₂O₁₀ [1]

Molecular Weight 546.2261 g/mol [1]

Appearance Yellow powder [1]
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Spectroscopic Data for Structure Elucidation
The structural framework of 3α-Dihydrocadambine was pieced together through meticulous

analysis of its spectroscopic data. High-resolution mass spectrometry provided the elemental

composition, while one- and two-dimensional Nuclear Magnetic Resonance (NMR)

spectroscopy revealed the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HR-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was crucial in

establishing the molecular formula of 3α-Dihydrocadambine.

Ion Calculated m/z Found m/z Reference

[M+H]⁺ 547.2235 547.2261 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are fundamental to defining the carbon skeleton and the relative

stereochemistry of 3α-Dihydrocadambine. The following tables summarize the chemical shifts

for each proton and carbon atom.

¹H NMR Spectroscopic Data (Reference:[1])
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Position δ (ppm) Multiplicity J (Hz)

5α 3.15 m

5β 2.88 m

6α 2.05 m

6β 1.85 m

9 7.45 d 7.5

10 7.05 t 7.5

11 7.15 t 7.5

12 7.35 d 7.5

14α 2.30 m

14β 1.95 m

15 2.50 m

16 4.80 d 9.0

17 7.55 s

18 3.80 m

19 4.10 m

20 1.70 m

21α 3.50 m

21β 3.30 m

OMe 3.70 s

1' 4.65 d 8.0

2' 3.40 m

3' 3.45 m

4' 3.35 m
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5' 3.25 m

6'a 3.85 dd 12.0, 2.0

6'b 3.65 dd 12.0, 5.5

¹³C NMR Spectroscopic Data (Reference:[1])

Position δ (ppm) Position δ (ppm)

2 137.5 16 110.2

3 54.1 17 154.5

5 53.0 18 60.5

6 22.5 19 78.1

7 129.8 20 42.3

8 127.6 21 58.9

9 118.5 OMe 51.8

10 119.8 1' 99.9

11 121.9 2' 74.2

12 111.5 3' 77.8

13 136.5 4' 71.3

14 35.2 5' 78.5

15 45.6 6' 62.5

Experimental Protocols
Isolation of 3α-Dihydrocadambine
A modern and efficient method for the isolation of 3α-Dihydrocadambine from Uncaria

rhynchophylla has been reported, utilizing High-Speed Counter-Current Chromatography

(HSCCC).[1]
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1. Plant Material and Extraction:

Dried and powdered plant material (e.g., stems and hooks of U. rhynchophylla) is extracted

with a suitable solvent, such as 70% ethanol, under reflux.

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Sample Preparation:

The crude extract is suspended in an acidic aqueous solution (e.g., 0.5% HCl) and

partitioned with an organic solvent (e.g., ethyl acetate) to remove non-alkaloidal

components.

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10 with ammonia) and then

extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid

fraction.

3. High-Speed Counter-Current Chromatography (HSCCC) Separation:

A two-phase solvent system is selected for the separation. A commonly used system is ethyl

acetate/n-butanol/water (1:4:5, v/v/v).[1]

The crude alkaloid fraction is dissolved in a mixture of the upper and lower phases of the

solvent system.

The HSCCC instrument is prepared by filling the column with the stationary phase (the lower

phase).

The sample solution is injected, and the separation is performed by eluting with the mobile

phase (the upper phase) at a specific flow rate and rotational speed.

Fractions are collected and monitored by a suitable analytical technique, such as High-

Performance Liquid Chromatography (HPLC).

4. Final Purification:

Fractions containing 3α-Dihydrocadambine are pooled and may be subjected to further

purification by preparative HPLC if necessary to achieve high purity.
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The following diagram illustrates the general workflow for the isolation of 3α-
Dihydrocadambine.
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Isolation Workflow for 3α-Dihydrocadambine.

Historical Context and Synthetic Confirmation
The initial structure of 3α-Dihydrocadambine was proposed in 1974 by Brown and Fraser

based on spectroscopic evidence available at the time, primarily UV, IR, MS, and ¹H NMR

spectroscopy.[2] A key aspect of the early work was the reliance on ¹H NMR coupling constants

to deduce the relative stereochemistry of the complex ring system. The absolute configuration

was initially proposed based on biogenetic assumptions.

Crucially, the proposed structure and stereochemistry (with the exception of the C-3 position)

were later unequivocally confirmed through chemical synthesis. This synthetic work provided a

solid foundation for the assigned structure of this intricate natural product.

Biological Activity and Potential Signaling Pathways
3α-Dihydrocadambine has been shown to exhibit interesting biological activities, notably as a

cholinesterase inhibitor and possessing anticancer properties.[1]

Cholinesterase Inhibition
As a cholinesterase inhibitor, 3α-Dihydrocadambine likely acts by binding to and inactivating

acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE). This inhibition leads to an

increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft, a

mechanism that is the basis for the treatment of conditions such as Alzheimer's disease.

The diagram below illustrates the general mechanism of cholinesterase inhibition.
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Mechanism of Cholinesterase Inhibition.

Anticancer Activity
While the specific signaling pathways through which 3α-Dihydrocadambine exerts its

anticancer effects are yet to be fully elucidated, many alkaloids are known to induce apoptosis

(programmed cell death) in cancer cells. This is often achieved through the modulation of key

signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR and

MAPK/ERK pathways.

The following diagram depicts a generalized representation of how an alkaloid like 3α-
Dihydrocadambine might induce apoptosis in cancer cells.
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Potential Anticancer Signaling Pathways.

Conclusion
The structural elucidation of 3α-Dihydrocadambine is a testament to the power of a multi-

faceted approach in natural product chemistry. From its initial characterization using classical

spectroscopic methods to its definitive confirmation through synthesis and modern analytical
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techniques, the journey to unraveling its complex architecture has been a significant scientific

endeavor. The ongoing research into its biological activities, particularly its anti-cholinesterase

and anticancer properties, highlights the continued importance of natural products as a source

of novel therapeutic agents. This guide provides a comprehensive repository of the key data

and methodologies that form the foundation of our current understanding of this remarkable

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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